NorA Efflux Pump Inhibition: Direct IC50 Comparison with Unsubstituted 3-Nitroquinolin-4-ol
5-Bromo-3-nitroquinolin-4-ol demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus, a validated target for combating antimicrobial resistance. The compound exhibits an IC50 value of 6.70 × 10³ nM (6.7 µM) against NorA in S. aureus 1199B assessed by ethidium bromide efflux reduction [1]. In contrast, the unsubstituted parent scaffold 3-nitroquinolin-4-ol (CAS 50332-66-6) shows no reported NorA inhibitory activity in publicly accessible databases, and structurally distinct quinoline derivatives such as 6-bromo-5-nitroquinoline demonstrate antiproliferative activity but lack documented efflux pump engagement [2]. The C5 bromine substitution appears critical for NorA target interaction.
| Evidence Dimension | NorA efflux pump inhibition (IC50) |
|---|---|
| Target Compound Data | 6.70 × 10³ nM (6.7 µM) |
| Comparator Or Baseline | 3-Nitroquinolin-4-ol (unsubstituted parent): no reported activity |
| Quantified Difference | Target compound exhibits quantifiable inhibition; parent scaffold shows no documented activity |
| Conditions | Staphylococcus aureus 1199B; EtBr efflux assay; 20 min incubation; 5 min measurement |
Why This Matters
NorA efflux pump inhibition represents a distinct mechanistic profile not shared by the parent 3-nitroquinolin-4-ol scaffold, justifying selection of the 5-bromo derivative for antimicrobial resistance research programs targeting efflux-mediated drug tolerance.
- [1] BindingDB. BDBM50153283 (CHEMBL3774445). IC50: 6.70E+3 nM. Target: Quinolone resistance protein NorA (Staphylococcus aureus). Assay: Inhibition of NorA efflux pump in S. aureus 1199B assessed as reduction in EtBr efflux. Deposited 2017-04-07. View Source
- [2] Köprülü TK, Ökten S, Tekin Ş, Çakmak O. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. J Biochem Mol Toxicol. 2019;33(3):e22260. doi:10.1002/jbt.22260. View Source
